molecular formula C10H11FO3S B14773232 6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid

6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid

Cat. No.: B14773232
M. Wt: 230.26 g/mol
InChI Key: OKABDSYWJQYHOK-UHFFFAOYSA-N
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Description

6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methylthio substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the ethoxy group via an ethylation reaction, followed by the introduction of the fluoro group through fluorination. The methylthio group can be introduced using a thiolation reaction. These reactions often require specific catalysts and conditions, such as the use of palladium catalysts in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom.

    Substitution: The ethoxy, fluoro, and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the ethoxy, fluoro, and methylthio groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)benzoic acid
  • 3-(Methylthio)benzoic acid
  • 2-Fluoro-6-(trifluoromethyl)benzoic acid

Uniqueness

6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group can enhance solubility, while the fluoro group can increase metabolic stability. The methylthio group can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

6-ethoxy-3-fluoro-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H11FO3S/c1-3-14-7-5-4-6(11)9(15-2)8(7)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

OKABDSYWJQYHOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)SC)C(=O)O

Origin of Product

United States

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